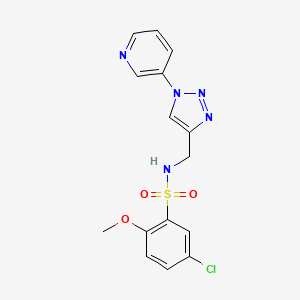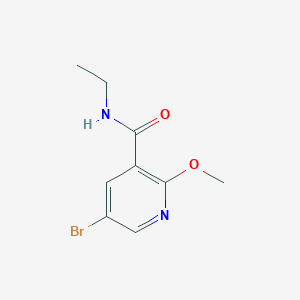
5-bromo-N-ethyl-2-methoxynicotinamide
説明
5-bromo-N-ethyl-2-methoxynicotinamide is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.103 . This compound is used in research and industry.
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts with 5-bromo-2-methoxynicotinic acid, which is treated with oxalyl dichloride and DMF at 0°C. The reaction mixture is then stirred for 18 hours at room temperature. After the reaction, water is added and the organics are extracted with ethyl acetate. The organic layer is separated, dried over Na2SO4, filtered, and concentrated to obtain the crude product. The crude product is purified by column chromatography on a silica gel 100-200 column and eluted with 16% EtOAc/n-hexane .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted at position 3 by a carboxamide group . The bromine atom is attached at the 5th position of the pyridine ring, and the ethyl and methoxy groups are attached to the nitrogen atom and the 2nd carbon atom of the pyridine ring, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions transform the starting material, 5-bromo-2-methoxynicotinic acid, into the desired product.Physical And Chemical Properties Analysis
This compound has a density of 1.495g/cm3 . It has a boiling point of 399.4ºC at 760 mmHg . The melting point is 121-123ºC . The exact mass is 292.97200 .科学的研究の応用
Antiviral Activity
The research by Hocková et al. (2003) delves into the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the introduction of bromine into the compound's structure led to notable antiretroviral activity. This study highlights the potential of brominated derivatives in combating retrovirus replication, showcasing their applicability in the field of antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis Methodologies
A significant contribution to synthetic chemistry is outlined by Hirokawa, Horikawa, & Kato (2000), who described an efficient synthesis approach for a compound closely related to "5-bromo-N-ethyl-2-methoxynicotinamide." This work emphasizes the utility of brominated compounds in facilitating the development of receptor antagonists, demonstrating the versatility of such compounds in synthetic organic chemistry (Hirokawa, Horikawa, & Kato, 2000).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
特性
IUPAC Name |
5-bromo-N-ethyl-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-11-8(13)7-4-6(10)5-12-9(7)14-2/h4-5H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXTXUJVXIVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2565387.png)
![2-(2-Chlorophenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2565388.png)

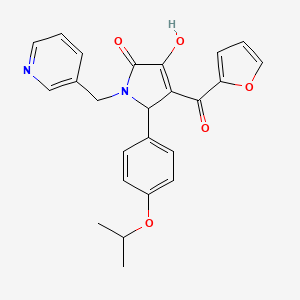
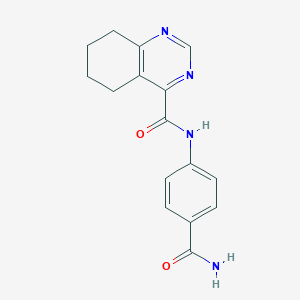
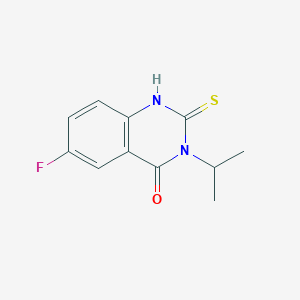
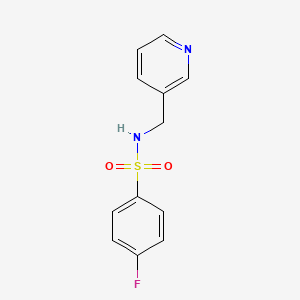
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2565398.png)
![N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2565399.png)
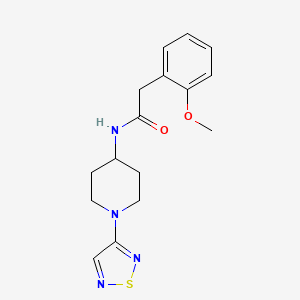
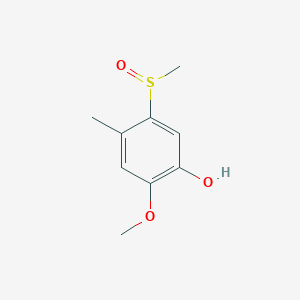
![1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2565406.png)
